molecular formula C11H11BrO B14767793 4-Bromo-1-ethynyl-2-isopropoxybenzene

4-Bromo-1-ethynyl-2-isopropoxybenzene

Cat. No.: B14767793
M. Wt: 239.11 g/mol
InChI Key: BBIAUQGOXGNFGC-UHFFFAOYSA-N
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Description

4-Bromo-1-ethynyl-2-isopropoxybenzene is an organic compound with the molecular formula C11H11BrO It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-ethynyl-2-isopropoxybenzene typically involves multi-step organic reactions. One common method includes the bromination of 1-ethynyl-2-isopropoxybenzene. The reaction conditions often involve the use of bromine or a bromine source in the presence of a catalyst to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethynyl-2-isopropoxybenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: Palladium catalysts and copper co-catalysts are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce larger, more complex aromatic compounds .

Scientific Research Applications

4-Bromo-1-ethynyl-2-isopropoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethynyl-2-isopropoxybenzene involves its interaction with various molecular targets. The bromine atom and ethynyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-ethynylbenzene: Similar structure but lacks the isopropoxy group.

    1-Bromo-2-isopropoxybenzene: Similar structure but lacks the ethynyl group.

    4-Ethynyl-2-isopropoxybenzene: Similar structure but lacks the bromine atom

Uniqueness

4-Bromo-1-ethynyl-2-isopropoxybenzene is unique due to the presence of all three functional groups (bromine, ethynyl, and isopropoxy) on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C11H11BrO

Molecular Weight

239.11 g/mol

IUPAC Name

4-bromo-1-ethynyl-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H11BrO/c1-4-9-5-6-10(12)7-11(9)13-8(2)3/h1,5-8H,2-3H3

InChI Key

BBIAUQGOXGNFGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Br)C#C

Origin of Product

United States

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